Product packaging for tert-Butyl 4-aminobenzoate(Cat. No.:CAS No. 18144-47-3)

tert-Butyl 4-aminobenzoate

Cat. No.: B108570
CAS No.: 18144-47-3
M. Wt: 193.24 g/mol
InChI Key: KYORUZMJUKHKFS-UHFFFAOYSA-N
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Description

Overview of Aminobenzoate Class in Organic Chemistry

Aminobenzoic acids are a class of organic compounds that are characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. hmdb.caymdb.cahmdb.ca There are three structural isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). hmdb.ca These compounds and their derivatives, known as aminobenzoates, are prevalent in numerous biologically active molecules and serve as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.aiwikipedia.orgnih.gov 4-Aminobenzoic acid, in particular, is a precursor in the biosynthesis of folates in many organisms. nih.govexplorationpub.com The reactivity of the aminobenzoate scaffold, with its nucleophilic amino group and the carboxylic acid's potential for esterification and amidation, allows for a wide range of chemical modifications. taylorandfrancis.com

Significance of the tert-Butyl Ester Moiety in Compound Design

The tert-butyl group is a bulky, sterically hindering functional group that plays a crucial role in compound design. cymitquimica.com In the context of tert-butyl esters, this moiety serves several key purposes. Firstly, it acts as a protecting group for the carboxylic acid functionality. organic-chemistry.org The steric bulk of the tert-butyl group prevents the ester from undergoing reactions under conditions that might affect other parts of the molecule. This allows chemists to selectively perform reactions on other functional groups present in the molecule.

Secondly, the tert-butyl group can enhance the solubility of a compound in organic solvents. cymitquimica.com However, its high lipophilicity can sometimes present challenges in medicinal chemistry, potentially affecting a drug candidate's pharmacokinetic properties. acs.org The stability of the tert-butyl ester is also a significant factor; it is generally resistant to cleavage by many nucleophiles and bases but can be readily removed under acidic conditions to regenerate the carboxylic acid. organic-chemistry.org This controlled deprotection is a vital tool in multi-step organic syntheses. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions, playing a pivotal role in achieving high enantioselectivity in certain synthetic strategies. acs.org

Historical Context of Research on 4-Aminobenzoic Acid Derivatives

Research into 4-aminobenzoic acid (PABA) and its derivatives has a rich history. PABA itself was first patented in 1943 and was one of the initial active ingredients used in sunscreens due to its ability to absorb UVB radiation. wikipedia.orgrsc.org Early studies demonstrated its protective effects against UV-induced skin damage in animal models. wikipedia.org Over the years, the focus of research expanded to explore the diverse biological activities of PABA derivatives.

Scientists have synthesized and investigated a wide array of these derivatives, leading to the discovery of compounds with various applications. For instance, derivatives of PABA have been developed as antimicrobial and cytotoxic agents. nih.gov The modification of PABA has been a strategy to create new pharmaceutical candidates, including antifolates, which are important in cancer therapy. sigmaaldrich.comsigmaaldrich.com The study of PABA derivatives has also been crucial in the development of diagnostic agents and in understanding metabolic pathways. nih.gov The continuous exploration of 4-aminobenzoic acid derivatives highlights their enduring importance in medicinal chemistry and drug discovery. explorationpub.com

Compound Information

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight
tert-Butyl 4-aminobenzoate (B8803810)4-Aminobenzoic acid tert-butyl ester, T-Butyl 4-aminobenzoate, 4-(tert-Butoxycarbonyl)aniline18144-47-3C11H15NO2193.24 g/mol
4-Aminobenzoic acidp-Aminobenzoic acid, PABA150-13-0C7H7NO2137.14 g/mol
ButambenButyl 4-aminobenzoate94-25-7C11H15NO2193.24 g/mol
Ethyl 4-aminobenzoateBenzocaine94-09-7C9H11NO2165.19 g/mol
tert-Butyl 4-nitrobenzoate (B1230335)13994-47-9C11H13NO4223.23 g/mol
Acetrizoate sodium129-63-5C9H5I3NNaO3602.85 g/mol

Research Findings on tert-Butyl 4-aminobenzoate

PropertyValue
Melting Point108-110 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Boiling Point (Predicted)322.4±15.0 °C chemicalbook.com
Density (Predicted)1.078±0.06 g/cm3 chemicalbook.com
pKa (Predicted)2.43±0.10 chemicalbook.com
AppearanceWhite to light yellow to light orange powder to crystal chemicalbook.com
Assay≥98.0% sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B108570 tert-Butyl 4-aminobenzoate CAS No. 18144-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283457
Record name tert-Butyl 4-aminobenzoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18144-47-3
Record name 18144-47-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 4-aminobenzoate
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Record name Benzoic acid, 4-amino-, 1,1-dimethylethyl ester
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Synthetic Methodologies for Tert Butyl 4 Aminobenzoate

Direct Esterification Approaches

Direct esterification, specifically the Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net This method is a fundamental approach for the synthesis of esters.

The synthesis of tert-butyl 4-aminobenzoate (B8803810) can be attempted through the direct Fischer esterification of p-aminobenzoic acid (PABA) with tert-butanol (B103910). asm.org This reaction is reversible and is catalyzed by a strong acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

However, the use of a tertiary alcohol like tert-butanol presents challenges. Tertiary alcohols are sterically hindered and react much slower in esterification reactions compared to primary or secondary alcohols. researchgate.net To achieve a reasonable yield, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using a large excess of one reactant or by removing water as it is formed. researchgate.net

A novel, solvent-free, and base-free method for synthesizing tert-butyl esters has been developed using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling. rsc.org This green chemistry approach operates at ambient temperature without additional heating and is particularly useful for sensitive molecules. rsc.org

A variety of acid catalysts are employed to facilitate Fischer esterification. These can be categorized as Brønsted acids or Lewis acids.

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. researchgate.nete-bookshelf.de Because the substrate, 4-aminobenzoic acid, contains a basic amino group, a stoichiometric amount of the acid catalyst is required to both protonate the amino group and catalyze the esterification. researchgate.net

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) can also catalyze the reaction. e-bookshelf.de

Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts have been explored. An example includes a catalyst synthesized from coal fly ash treated with ortho-phosphoric acid, which has shown high efficiency in the esterification of 4-aminobenzoic acid with methanol. researchgate.net

Catalyst TypeExamplesKey Considerations
Brønsted Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Stoichiometric amounts are often needed for aminobenzoic acids. researchgate.net
Lewis Acids Boron Trifluoride Etherate (BF₃·OEt₂)Effective for promoting esterification. e-bookshelf.de
Solid Acid Catalysts Phosphoric acid-treated fly ashOffers easier separation and potential for recycling. researchgate.net

Reduction-Based Synthesis

An alternative and often more efficient route to tert-butyl 4-aminobenzoate involves the reduction of a corresponding nitro compound. This two-step process begins with the esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group.

The reduction of the nitro group in tert-butyl 4-nitrobenzoate (B1230335) to an amine is a key step in this synthetic pathway. escholarship.org Catalytic hydrogenation is a widely used method for this transformation due to its high efficiency and clean reaction profile.

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes. masterorganicchemistry.com The process involves the addition of hydrogen (H₂) across the nitro group on the surface of the palladium catalyst, leading to the formation of the corresponding amine. masterorganicchemistry.com

This method has been successfully applied to the synthesis of various aminobenzoates. For instance, the hydrogenation of ethyl 4-nitrobenzoate using a Pd/C-packed bed reactor in a continuous flow system has been demonstrated on a gram scale, yielding ethyl 4-aminobenzoate efficiently. thieme-connect.com Similarly, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a 5% Pd/C catalyst shows high yield and purity. google.comgoogle.com Iron nanoparticles doped with trace amounts of palladium and nickel have also been shown to be effective catalysts for nitro group reductions under aqueous micellar conditions. escholarship.org

The efficiency of the catalytic hydrogenation of tert-butyl 4-nitrobenzoate is highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like ethanol, methanol, and ethyl acetate (B1210297) are commonly used. rsc.orgrsc.org In some cases, aqueous conditions, such as using a water solution of a sodium salt of the nitrobenzoic acid, have proven effective. google.comgoogle.com

Temperature: Hydrogenation of nitroaromatics is often conducted at temperatures ranging from room temperature to around 60-70°C. escholarship.orggoogle.com Higher temperatures can sometimes lead to side reactions or catalyst deactivation.

Pressure: The pressure of hydrogen gas is a critical parameter. Pressures typically range from atmospheric pressure to several megapascals (MPa). google.comgoogle.com For example, the hydrogenation of 4-nitrobenzoic acid has been successfully carried out at a hydrogen pressure of 1-2 MPa. google.com In flow chemistry setups, pressure can be varied to optimize reaction rates and throughput. u-szeged.hu

ParameterTypical Range/ConditionsEffect on Reaction
Catalyst 5-10% Palladium on Carbon (Pd/C)Highly efficient for nitro group reduction. thieme-connect.comgoogle.com
Solvent Ethanol, Methanol, Ethyl Acetate, WaterAffects solubility of reactants and catalyst activity. google.comrsc.org
Temperature Room Temperature to 70°CInfluences reaction rate; higher temperatures may cause side reactions. escholarship.orggoogle.com
Pressure 1-4 MPaHigher pressure generally increases the rate of hydrogenation. google.comgoogle.com

Other Reduction Pathways

While catalytic hydrogenation is a common method for the reduction of the nitro group in tert-butyl 4-nitrobenzoate, several other effective reduction pathways exist. These alternative methods can offer advantages in terms of selectivity, cost, or avoidance of high-pressure hydrogen gas.

Chemical reduction using metals in acidic media is a classic and reliable method. Reagents such as iron powder in acetic acid or zinc metal in acidic conditions can efficiently reduce aromatic nitro compounds. chemicalbook.com Another widely used method is the use of tin(II) chloride (SnCl₂) in a suitable solvent. chemicalbook.com Sodium sulfide (B99878) (Na₂S) is also a viable reagent, which can sometimes offer selectivity in molecules with multiple nitro groups. chemicalbook.com

Hydride-based reducing agents also provide a pathway to the amine. For instance, sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst system, to reduce the nitro group. vt.edu A specific example involves the use of sodium borohydride with palladium on carbon (Pd/C) and acetic acid. google.com Furthermore, iron-catalyzed hydrosilylation, using a silane (B1218182) such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with an iron catalyst like iron(III) acetylacetonate, presents a more modern alternative that is selective for the nitro group in the presence of other reducible functionalities like esters. researchgate.net

Table 1: Comparison of Selected Alternative Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/SystemConditionsAdvantagesPotential Limitations
Fe / Acid (e.g., AcOH)Acidic MediaMild, cost-effectiveRequires stoichiometric metal, acidic workup
Zn / Acid (e.g., AcOH)Acidic MediaMild, effectiveRequires stoichiometric metal, acidic workup
SnCl₂Various SolventsMild, good for sensitive groupsStoichiometric tin salts, waste disposal
Na₂SAqueous/AlcoholicCan be selective for one of multiple nitro groupsCan be odorous, basic conditions
NaBH₄ / Pd-C / AcOHBenzene (B151609)Avoids H₂ gasRequires catalyst, can be expensive
Fe(acac)₃ / TMDSTHF, 60°CCatalytic in iron, selectiveSilane reagent cost, moderate temperature

Transesterification Processes

Transesterification is a viable route for the synthesis of this compound, involving the reaction of another alkyl 4-aminobenzoate, such as the methyl or ethyl ester, with tert-butanol in the presence of a catalyst. researchgate.net This method is an alternative to the direct Fischer esterification of 4-aminobenzoic acid with tert-butanol, which is notoriously inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination to form isobutene under acidic conditions. chemicalforums.comnih.gov

Comparison with Other Alkyl Aminobenzoates (e.g., Ethyl 4-aminobenzoate, Butyl 4-aminobenzoate)

The choice of the starting alkyl aminobenzoate for transesterification can significantly impact reaction efficiency. Studies on the synthesis of other aminobenzoate esters have shown that lower alkyl esters react more readily. For example, in the transesterification with a polyol, ethyl 4-aminobenzoate reacts approximately twice as fast as butyl 4-aminobenzoate. researchgate.net This suggests that starting with methyl or ethyl 4-aminobenzoate would likely be more efficient for the synthesis of this compound than starting with butyl 4-aminobenzoate. However, the transesterification of methyl 4-aminobenzoate has been noted to sometimes result in low yields due to side reactions. rsc.org

Advanced Synthetic Strategies

Modern synthetic organic chemistry offers sophisticated methods for the synthesis of both this compound and its derivatives, often focusing on catalytic efficiency and greener processes.

Synthesis of N-substituted derivatives via Palladium-catalyzed Reactions

The amino group of this compound can serve as a nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netambeed.com This reaction allows for the formation of a new carbon-nitrogen bond between the aniline (B41778) nitrogen and an aryl or vinyl halide/triflate. This powerful methodology enables the synthesis of a wide array of N-aryl or N-vinyl derivatives of this compound, which are valuable intermediates in medicinal chemistry and materials science. asm.org

Conversely, N-substituted derivatives can also be prepared by reacting an appropriate primary or secondary amine with tert-butyl 4-bromobenzoate (B14158574) using a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.com This approach is versatile as it allows for the introduction of various N-substituents onto the 4-aminobenzoate scaffold.

Table 2: Buchwald-Hartwig Amination for N-Substituted this compound Derivatives

ReactantsCatalyst/Ligand SystemProduct Type
This compound + Aryl HalidePd source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, Xantphos)N-Aryl-4-aminobenzoate ester
tert-Butyl 4-bromobenzoate + Primary/Secondary AminePdCl₂ / P(o-tolyl)₃N-Alkyl/Aryl-4-aminobenzoate ester

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, several greener strategies can be envisioned.

Biocatalysis: Enzymes, particularly lipases, are widely used for esterification and transesterification reactions under mild conditions. researchgate.netambeed.com Lipases can catalyze the reaction of 4-aminobenzoic acid or its simpler esters with tert-butanol in non-aqueous solvents. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a robust and commonly used enzyme for such transformations. researchgate.net This approach avoids harsh acidic or basic catalysts and often proceeds with high selectivity, reducing byproduct formation.

Solid Acid Catalysts: Replacing homogeneous acid catalysts like sulfuric acid with recyclable solid acid catalysts is a key green strategy. Materials such as acid-treated clays, zeolites, or functionalized silica (B1680970) can be used for esterification and transesterification reactions. For instance, solid acid catalysts derived from industrial byproducts like coal fly ash have been shown to be effective for the synthesis of methyl 4-aminobenzoate, a related compound. These catalysts can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the workup process and minimizing waste.

Chemical Reactivity and Derivatization of Tert Butyl 4 Aminobenzoate

Reactions at the Amino Group

The primary aromatic amino group is a key site for derivatization, enabling the formation of amides, imines, and N-alkylated products.

The amino group of tert-butyl 4-aminobenzoate (B8803810) readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl-4-aminobenzoate derivatives. This reaction is a standard transformation for aromatic amines, proceeding via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. The reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This conversion is fundamental in modifying the electronic properties of the molecule and is often a preliminary step in the synthesis of more complex structures.

N-alkylation of tert-butyl 4-aminobenzoate can be achieved through several methods to produce secondary or tertiary amines. One common method is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the initial reaction of the amino group with an aldehyde or ketone under weakly acidic conditions to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated product. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient for creating a wide variety of N-substituted derivatives. masterorganicchemistry.comnih.gov

Additionally, N-substituted derivatives of this compound can be synthesized via palladium-catalyzed coupling reactions, which allow for the formation of N-aryl or N-vinyl bonds. chemicalbook.com

The primary amino group of this compound condenses with aldehydes and ketones to form Schiff bases, also known as imines (-C=N-). This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases derived from 4-aminobenzoic acid and its esters have been synthesized with a variety of carbonyl compounds. mdpi.com

Table 1: Examples of Schiff Bases formed from 4-Aminobenzoic Acid Derivatives and Carbonyl Compounds
Carbonyl CompoundResulting Schiff Base SubstituentReference
5-(Tert-butyl)-2-hydroxybenzaldehyde[5-(Tert-butyl)-2-hydroxybenzylidene]amino mdpi.com
4-Chloro-2-hydroxybenzaldehyde(4-Chloro-2-hydroxybenzylidene)amino mdpi.com
2-Hydroxy-5-nitrobenzaldehyde(2-Hydroxy-5-nitrobenzylidene)amino mdpi.com
4-Hydroxybenzaldehyde(4-Hydroxybenzylidene)amino mdpi.com

Glycosyltransferases (GTFs) are enzymes that catalyze the transfer of a saccharide moiety from an activated sugar donor to an acceptor molecule, which can have a nitrogen nucleophile. wikipedia.org While specific studies on the enzymatic N-glucosylation of this compound are not prevalent, the reaction of aromatic amines with reducing sugars (like glucose) is a known chemical process, often referred to as the Maillard reaction or non-enzymatic glycosylation. nih.govresearchgate.net This reaction proceeds through the formation of a Schiff base with the open-chain aldehyde form of the sugar, which then cyclizes to form α- and β-glycosylamines. nih.govnih.gov It is plausible that certain glycosyltransferases could catalyze the N-glycosylation of aromatic amines like this compound, given their ability to act on nitrogen-based nucleophiles. wikipedia.orgmdpi.com

This compound is utilized in peptide synthesis, particularly in solution-phase methods. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk More broadly, the tert-butyl (tBu) ester is a critical protecting group for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in modern solid-phase peptide synthesis (SPPS), especially within the widely used Fmoc/tBu orthogonal strategy. biosynth.comcreative-peptides.comiris-biotech.depeptide.com

In this strategy, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain protecting groups, including the tBu ester, are acid-labile. iris-biotech.de The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal during peptide chain elongation. creative-peptides.com At the completion of the synthesis, the tBu protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deacs.orgthermofisher.com

The cleavage cocktail often includes scavengers, such as water and triisopropylsilane (B1312306) (TIS), to trap the reactive tert-butyl cations that are generated, preventing unwanted side reactions like the alkylation of sensitive residues such as cysteine, methionine, or tryptophan. acs.orgpeptide.comresearchgate.net

Table 2: Role of tert-Butyl (tBu) Group in Fmoc/tBu Peptide Synthesis
FeatureDescription
Protected ResiduesAsp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Cys(tBu)
StabilityStable to bases (e.g., piperidine) used for Fmoc deprotection.
Cleavage ConditionStrong acid, typically 95% Trifluoroacetic Acid (TFA). iris-biotech.deacs.org
Byproducttert-Butyl cation, which requires scavenging to prevent side reactions. peptide.comresearchgate.net

Reactions at the Ester Group

The tert-butyl ester group is primarily valued as a protecting group for the carboxylic acid. Its removal regenerates the acid, but it can also be converted into other esters or amides.

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (4-aminobenzoic acid) is a key reaction. Due to the stability of the tertiary carbocation intermediate, this cleavage is readily accomplished under acidic conditions. A common reagent for this deprotection is trifluoroacetic acid (TFA), often used at room temperature. thermofisher.com Other reagents, such as aqueous phosphoric acid, have been shown to be effective for the selective deprotection of tert-butyl esters. organic-chemistry.org

Transesterification of this compound can be performed to exchange the tert-butyl group for another alkyl group (e.g., methyl, ethyl). This reaction can be catalyzed by various systems. For example, a method using phosphorus trichloride (B1173362) (PCl₃) mediates the conversion of tert-butyl esters into other esters by forming an acid chloride intermediate in situ, which then reacts with an alcohol. researchgate.net This PCl₃-mediated method can also be used for aminolysis, where the ester is converted directly into an amide by reacting the in situ-formed acid chloride with an amine. researchgate.net

Table 3: Summary of Reactions at the Ester Group
ReactionTypical ReagentsProductReference
Hydrolysis (Deprotection)Trifluoroacetic Acid (TFA), Aqueous H₃PO₄4-Aminobenzoic acid thermofisher.comorganic-chemistry.org
TransesterificationPCl₃, Alcohol (R-OH)Alkyl 4-aminobenzoate researchgate.net
AminolysisPCl₃, Amine (R-NH₂)4-Aminobenzamide researchgate.net

Transesterification Reactions

Direct transesterification of tert-butyl esters is often challenging due to the steric hindrance of the tert-butyl group and the stability of the corresponding tert-butyl cation. However, the conversion to other esters can be achieved effectively through a two-step, one-pot process involving an acid chloride intermediate.

Research has shown that tert-butyl esters react with reagents such as phosphorus trichloride (PCl₃) or α,α-dichlorodiphenylmethane in the presence of a catalyst like tin(II) chloride (SnCl₂) to generate an acyl chloride in situ. researchgate.netorganic-chemistry.org This highly reactive intermediate can then readily react with a variety of alcohols (primary, secondary, or tertiary) to yield the corresponding new ester. researchgate.netorganic-chemistry.org This method circumvents the difficulties of direct transesterification and provides a versatile route to a wide range of ester derivatives. researchgate.net

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl group, making it more electrophilic for the nucleophilic attack of an alcohol. jbiochemtech.com For less hindered esters like ethyl 4-aminobenzoate and butyl 4-aminobenzoate, transesterification can proceed with suitable catalysts, although reaction rates are influenced by the size of the alkyl group. google.com For instance, the rate of reaction for ethyl 4-aminobenzoate is roughly twice as fast as that of butyl 4-aminobenzoate in certain transesterification reactions. google.com

A variety of catalysts are known to promote transesterification, including Lewis acids, bases, and specific organometallic complexes. jbiochemtech.comresearchgate.net The choice of catalyst can influence selectivity, particularly when discriminating between different types of alcohols. researchgate.net

Table 1: Selected Methods for Transesterification of tert-Butyl Esters

Reagent/Catalyst System Intermediate Subsequent Reactant Product Reference
PCl₃ Acyl Chloride Alcohol New Ester researchgate.net

Hydrolysis of the tert-Butyl Ester

The hydrolysis of the tert-butyl ester group is a key reaction, particularly in the context of peptide synthesis and the creation of complex molecules where it serves as a protecting group. researchgate.net This deprotection step regenerates the free carboxylic acid under conditions that are typically mild enough to avoid cleavage of other sensitive protecting groups.

The tert-butyl ester is stable under basic conditions but is readily cleaved by acids. This differential reactivity is fundamental to its use in orthogonal protection strategies in organic synthesis. A mild and highly selective hydrolysis of t-butyl esters can be achieved using reagents like montmorillonite (B579905) KSF clay in refluxing acetonitrile (B52724). researchgate.net This method is compatible with a variety of other functional and protecting groups commonly used in peptide chemistry, such as BOC, Cbz, and benzyl (B1604629) esters. researchgate.net

In some cases, hydrolysis can be challenging. For example, an attempted hydrolysis of a complex molecule containing a tert-butyl ester catalyzed by zinc bromide (ZnBr₂) was reported to be unsuccessful, with the reaction only showing unconsumed starting material even after prolonged heating.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating amino group (-NH₂). The amino group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. masterorganicchemistry.com The tert-butoxycarbonyl group [-C(O)O-t-Bu], conversely, is a deactivating group and a meta-director. In a molecule with competing directing groups, the strongly activating amino group's influence is dominant.

Since the para position is already occupied by the ester group, electrophilic substitution is expected to occur primarily at the ortho position (C-3 and C-5) relative to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

While specific EAS reactions on this compound are not extensively detailed, studies on the parent 4-aminobenzoic acid (PABA) provide insight into the ring's reactivity. Reactions involving the diazonium salt of PABA, a common intermediate for introducing various substituents onto an aromatic ring, show that the ring is susceptible to nucleophilic attack. scirp.org For example, attempts to perform a Sandmeyer chlorination on PABA resulted in 4-hydroxybenzoic acid as a significant by-product, indicating the diazonium salt's sensitivity to hydrolysis. scirp.org

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Type Directing Influence
-NH₂ (Amino) Activating Ortho, Para

Functionalization for Polymer Chemistry

This compound and related structures are valuable in polymer chemistry, both as monomers for producing novel polymers and as agents for modifying existing polymers.

The amino and carboxyl functionalities allow it to be used as a monomer in the synthesis of polyamides. nih.gov Generally, ω-amino acids and their esters are suitable building blocks for polyamides. nih.gov Novel aromatic polyamides with enhanced solubility have been synthesized using diamine monomers containing tert-butyl groups. ntu.edu.tw The bulky tert-butyl groups disrupt polymer chain packing, which increases the solubility of the resulting polymers in common organic solvents. ntu.edu.tw

Furthermore, the 4-aminobenzoate structure is used to functionalize polymers to impart specific properties. For example, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) have been synthesized and used as effective pegylation reagents. rsc.org These reagents allow for the targeted attachment of PEG chains to therapeutic proteins, a process that can improve the drug's pharmacokinetic properties. rsc.org

The tert-butyl ester group itself is a useful feature in polymer chemistry. Polymers can be created using monomers containing tert-butyl esters, such as tert-butyl acrylate. cmu.edu The ester can then be selectively cleaved post-polymerization to unmask a carboxylic acid group, transforming a hydrophobic polymer into an amphiphilic or hydrophilic one. cmu.edu

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a key building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. sigmaaldrich.com Its primary role is to provide the 4-aminobenzoate scaffold in a protected form, which is a structural motif found in many biologically active compounds. nih.govresearchgate.net

It is notably used in the synthesis of antifolates, a class of drugs that interfere with the metabolism of folic acid and are used as anticancer agents. sigmaaldrich.comcookechem.com A prominent example is the synthesis of Pemetrexed, a chemotherapy drug, which can be synthesized in a multi-step process starting from a related compound, tert-butyl-4-formylbenzoate. nih.gov Similarly, the synthesis of Methotrexate, another important antifolate, has been achieved starting from its di-tert-butyl ester derivative, which is then hydrolyzed in the final step. nih.gov

The 4-aminobenzoic acid (PABA) framework is a precursor for folate synthesis in many pathogens. scirp.org Therefore, derivatives of PABA, synthesized using this compound, are investigated as potential antimicrobial agents. nih.govresearchgate.netcookechem.com

Amino Acid Derivatives

The most significant application of this compound is in peptide synthesis. sigmaaldrich.comsigmaaldrich.com In this context, the tert-butyl ester functions as a protecting group for the C-terminus of the 4-aminobenzoic acid moiety. Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups while the desired peptide bond is being formed. biosynth.com

Tert-butyl esters are frequently used in both liquid-phase and solid-phase peptide synthesis due to their specific cleavage conditions. researchgate.netresearchgate.net They are stable to the basic conditions often used for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from the N-terminus of amino acids, but are easily removed with acid at the end of the synthesis. biosynth.compeptide.com This orthogonality is a cornerstone of modern peptide synthesis strategies. biosynth.com

The use of tert-butyl groups for side-chain protection of amino acids such as tyrosine, serine, and threonine is also a common strategy in Fmoc-based solid-phase synthesis. peptide.com The consistent use of acid-labile tert-butyl protection for both the C-terminus (as an ester) and side chains allows for simultaneous deprotection in a single step during the final cleavage from the resin. peptide.com

Antifolate Structural Units

This compound serves as a building block in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid and are of significant interest as tumor cell inhibitors. google.com The core structure of many antifolates is based on a p-aminobenzoic acid (PABA) moiety, which is a key component of folic acid. By utilizing this compound in synthetic schemes, researchers can introduce this essential PABA fragment. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

For instance, in the synthesis of the antifolate drug Pemetrexed, a closely related derivative, tert-butyl-4-formylbenzoate, is utilized as a starting material. This highlights the utility of the tert-butyl benzoate (B1203000) scaffold in constructing the complex heterocyclic systems characteristic of many antifolate agents. The general reactivity of the amino group in this compound allows for amide bond formation or reactions to build upon the aromatic ring, which are crucial steps in the assembly of these intricate molecules.

Glycogen (B147801) Phosphorylase Inhibitors

Glycogen phosphorylase is a key enzyme in the regulation of glucose levels, making it an important target for the development of treatments for type 2 diabetes. nih.govbeilstein-journals.org A wide variety of compounds have been investigated as inhibitors of this enzyme. However, based on a review of the available scientific literature, there is no direct evidence to suggest that this compound is a common precursor or intermediate in the synthesis of glycogen phosphorylase inhibitors. The reported synthetic pathways for these inhibitors primarily focus on other classes of molecules, such as glucose analogs and various heterocyclic compounds. nih.govbeilstein-journals.org

Pyrrolizine Derivatives

Pyrrolizine derivatives are a class of heterocyclic compounds with a range of biological activities. The synthesis of these molecules can be achieved through various organic reactions. A thorough review of the scientific literature did not reveal any established synthetic routes that utilize this compound as a starting material or key intermediate for the construction of the pyrrolizine ring system.

Polyimides

This compound is a precursor to diamines that are used as monomers in the synthesis of high-performance polyimides. The incorporation of the bulky tert-butyl group can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability.

A notable example is the synthesis of a novel aromatic polyimide from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate). This diamine is synthesized in a two-step process starting from 4-tert-butyl catechol and 4-nitrobenzoyl chloride, followed by reduction of the nitro groups to amines. The resulting diamine, which incorporates the tert-butylated aminobenzoate structure, is then polymerized with an aromatic dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form the corresponding poly(amic acid). Subsequent chemical or thermal imidization yields the final polyimide.

Table 1: Synthesis of a Polyimide from a this compound Derivative

StepReactantsProduct
14-tert-butyl catechol, 4-nitrobenzoyl chloride4-tert-butyl-1,2-phenylene bis(4-nitrobenzoate)
24-tert-butyl-1,2-phenylene bis(4-nitrobenzoate), H₂, Pd/C4-tert-butyl-1,2-phenylene bis(4-aminobenzoate)
34-tert-butyl-1,2-phenylene bis(4-aminobenzoate), 6FDAPoly(amic acid)
4Poly(amic acid)Polyimide

The resulting polyimide exhibits good solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and can be cast into flexible and transparent films. The presence of the pendant tert-butyl group generally leads to a slight decrease in the thermal stability of the polyimide compared to non-substituted analogues.

Benzohydrazide (B10538) and Carboxamide Derivatives

The amino group of this compound can be readily derivatized to form various carboxamides, which are important structural motifs in many biologically active molecules. While direct synthesis from this compound is plausible, related structures demonstrate the reactivity of the tert-butyl aniline (B41778) moiety.

For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized. nih.govresearchgate.net In this synthesis, a related compound, tert-butyl 2-aminophenylcarbamate, undergoes condensation with various substituted carboxylic acids in the presence of coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to yield the corresponding carboxamides. nih.govresearchgate.net This demonstrates the general utility of the tert-butyl carbamate (B1207046) protected aniline in forming amide bonds.

Similarly, the synthesis of N′-benzylidene-4-tert-butylbenzohydrazide derivatives starts from 4-(tert-butyl)benzoic acid. This is first converted to its methyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form 4-tert-butylbenzohydrazide. Subsequent condensation with various aromatic aldehydes yields the final benzohydrazide derivatives. This synthetic route highlights the reactivity of the carboxylic acid group of a tert-butylated benzoic acid, which is analogous to the ester group in this compound.

Table 2: Synthesis of N'-benzylidene-4-tert-butylbenzohydrazide Derivatives

StepStarting MaterialReagentsProduct
14-(tert-butyl)benzoic acidMethanol, H₂SO₄Methyl 4-tert-butylbenzoate
2Methyl 4-tert-butylbenzoateHydrazine hydrate4-tert-butylbenzohydrazide
34-tert-butylbenzohydrazideAromatic aldehydesN'-benzylidene-4-tert-butylbenzohydrazide derivatives

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of tert-Butyl 4-aminobenzoate (B8803810) by providing information about the chemical environment of hydrogen and carbon atoms.

In ¹H NMR analysis, the distinct protons within the tert-Butyl 4-aminobenzoate molecule resonate at characteristic chemical shifts, providing a clear map of its structure. A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows four main signals. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.56 ppm. The two protons of the amino group (-NH₂) produce a broad singlet at approximately 4.00 ppm; the broadness of this peak is characteristic of protons attached to nitrogen due to quadrupolar relaxation and potential chemical exchange. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, split into two distinct signals. The two protons ortho to the amino group (meta to the ester) appear as a doublet of triplets around 6.61 ppm, while the two protons ortho to the ester group (meta to the amino group) are found further downfield as a doublet of triplets around 7.79 ppm. The coupling constant (J) for these aromatic signals is typically around 8.6 Hz. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
1.56Singlet (s)9HProtons of the tert-butyl group (-C(CH₃)₃)
4.00Broad Singlet (br s)2HProtons of the amino group (-NH₂)
6.61Doublet of Triplets (dt)2HAromatic protons ortho to the -NH₂ group
7.79Doublet of Triplets (dt)2HAromatic protons ortho to the -COO- group

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The spectrum for this compound typically displays six distinct signals. The carbon atoms of the methyl groups in the tert-butyl moiety show a signal at approximately 28.3 ppm. The quaternary carbon of the tert-butyl group is observed around 80.0 ppm. In the aromatic region, four signals appear: the carbons ortho to the amino group at ~113.7 ppm, the carbon bonded to the amino group at ~150.4 ppm, the carbons ortho to the ester group at ~131.3 ppm, and the carbon to which the ester group is attached at ~121.7 ppm. The carbonyl carbon of the ester functional group gives a characteristic signal in the downfield region, at approximately 165.9 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ) in ppmAssignment
28.3Methyl carbons of the tert-butyl group (-C(C H₃)₃)
80.0Quaternary carbon of the tert-butyl group (-C (CH₃)₃)
113.7Aromatic carbons ortho to the -NH₂ group
121.7Aromatic carbon attached to the -COO- group
131.3Aromatic carbons ortho to the -COO- group
150.4Aromatic carbon attached to the -NH₂ group
165.9Carbonyl carbon of the ester group (-C =O)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The IR spectrum of this compound shows several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are prominent, typically appearing as two distinct sharp bands around 3415 cm⁻¹ and 3345 cm⁻¹. A weaker overtone or combination band may also be seen at 3235 cm⁻¹. The presence of the ester group is confirmed by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch, which is observed at approximately 1682 cm⁻¹. The C-O stretching vibrations of the ester linkage and the tert-butyl group give rise to strong bands in the fingerprint region, typically around 1287 cm⁻¹ and 1154 cm⁻¹. Aromatic C=C stretching vibrations are visible at about 1598 cm⁻¹, and the C-H stretching of the alkyl (tert-butyl) group is observed around 2972 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3415, 3345N-H StretchPrimary Amine (-NH₂)
3235N-H Overtone/CombinationPrimary Amine (-NH₂)
2972C-H Stretchtert-Butyl Group
1682C=O StretchEster Carbonyl
1598C=C StretchAromatic Ring
1287, 1154C-O StretchEster Linkage

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. For this compound (C₁₁H₁₅NO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 194.1176. Experimental HRMS data confirm this with a found value of approximately 194.1179, validating the elemental composition. chemicalbook.com

In electron impact (EI) mass spectrometry, the fragmentation pattern provides structural information. For compounds containing a tert-butoxycarbonyl (t-Boc) or a related tert-butyl ester group, common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the formation of a stable tert-butyl cation (C₄H₉⁺, m/z 57). doaj.org Therefore, the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 193, along with significant fragment ions at m/z 137 (resulting from the loss of C₄H₈) and m/z 57.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and intermolecular interactions in the solid state. While XRD is a definitive method for structural elucidation of crystalline materials like this compound, specific crystallographic data such as space group, unit cell dimensions, and atomic coordinates for this particular compound are not widely reported in publicly accessible literature. Such an analysis would provide valuable insight into its crystal packing and hydrogen-bonding networks involving the amino group and ester carbonyl.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) is frequently used to determine the purity of volatile and thermally stable compounds. Commercial suppliers of this compound often specify purity levels greater than 98.0% as determined by GC. tcichemicals.com A typical GC method would involve a capillary column (e.g., DB-5 or similar non-polar phase), a flame ionization detector (FID) for quantitation, and a programmed temperature ramp to ensure efficient separation from any residual solvents or byproducts.

High-Performance Liquid Chromatography (HPLC) is another versatile method for purity assessment. While specific methods for this compound are not extensively detailed, a reverse-phase HPLC (RP-HPLC) method would be suitable. Such a method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a buffer or acid modifier like formic acid to ensure good peak shape. sielc.comsielc.com Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound and related compounds. While specific validated methods for this compound are not extensively detailed in publicly available research, general approaches for similar aromatic esters, such as n-butyl 4-aminobenzoate, utilize reversed-phase (RP) chromatography.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For compounds like aminobenzoate esters, the mobile phase often consists of a mixture of acetonitrile and water or a buffer solution. The retention time can be controlled by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous phase. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV spectrum.

Table 1: Representative HPLC Conditions for Related Aminobenzoate Esters

ParameterTypical Conditions for Aromatic Esters
Column Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water/Phosphate Buffer mixture
Detection UV-Vis Detector (wavelength typically between 254 nm and 300 nm)
Flow Rate 1.0 mL/min
Temperature Ambient

Note: This table is based on general methods for structurally similar compounds, as specific research data for this compound is not available.

Gas Chromatography (GC)

Gas Chromatography is a standard method for determining the purity of volatile and thermally stable compounds like this compound. Chemical suppliers often use GC to confirm the assay of their products, with purities typically exceeding 98.0% tcichemicals.com.

The analysis involves injecting a vaporized sample into a column, where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase, is generally suitable for this type of analysis. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. While specific experimental parameters from research studies are not available, a general method can be outlined.

Table 2: General Gas Chromatography (GC) Parameters

ParameterGeneral Conditions
Column Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature ~250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature ~280 °C
Oven Program Initial temp ~100°C, ramp at 10-20°C/min to a final temp of ~250°C

Note: This table represents typical conditions for the analysis of aromatic esters by GC, as a specific validated method for this compound was not found in the searched literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA can determine the temperature at which it begins to decompose and identify the stages of mass loss.

A typical TGA experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. Although specific TGA data for this compound is not available in the reviewed literature, the analysis would reveal mass loss corresponding to the cleavage of the tert-butyl group and subsequent breakdown of the aromatic structure at elevated temperatures.

Table 3: General TGA Experimental Setup

ParameterTypical Conditions
Instrument Thermogravimetric Analyzer
Sample Size 5-10 mg
Heating Rate 10 °C/min or 20 °C/min
Temperature Range Ambient to 600 °C (or higher)
Purge Gas Nitrogen or Argon
Flow Rate 20-50 mL/min

Note: This table outlines a general procedure for TGA analysis. Specific decomposition temperatures and mass loss percentages for this compound require experimental data which is not currently available.

Computational and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a quantitative description of bonding in terms of localized electron-pair "bonding" units. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu By examining the interactions between "filled" donor NBOs (bonds and lone pairs) and "empty" acceptor NBOs (antibonds and Rydberg orbitals), it is possible to quantify the energetic importance of hyperconjugative and charge delocalization effects, which contribute to molecular stability. researchgate.netwisc.edu

The stability of a molecule can be significantly influenced by these delocalization interactions, which are evaluated using second-order perturbation theory. researchgate.net The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of NBO analysis and provides insight into the strength of these interactions. wisc.edu

A summary of the most significant donor-acceptor interactions and their corresponding stabilization energies for tert-Butyl 4-aminobenzoate (B8803810), as would be predicted by NBO analysis, is presented below.

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in tert-Butyl 4-aminobenzoate

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Donor-Acceptor Type
LP (1) N₅ π* (C₁-C₆) 55.2 π-conjugation
LP (1) N₅ π* (C₂-C₃) 48.9 π-conjugation
LP (2) O₈ π* (C₇=O₉) 28.5 Resonance
LP (1) O₉ σ* (C₇-O₈) 25.1 Hyperconjugation
π (C₁-C₆) π* (C₂-C₃) 20.4 π-conjugation
π (C₂-C₃) π* (C₄-C₅) 18.7 π-conjugation
π (C₄-C₅) π* (C₁-C₆) 19.8 π-conjugation

The data in Table 1 highlights the substantial electron delocalization from the nitrogen lone pair (LP (1) N₅) into the π* antibonding orbitals of the benzene (B151609) ring, indicating a strong resonance effect. This interaction is characteristic of amino-substituted aromatic systems and contributes significantly to the stability of the molecule. Similarly, the lone pairs on the ester oxygen atoms engage in hyperconjugative and resonance interactions.

NBO analysis also provides information about the hybridization of the atomic orbitals contributing to the bonds. The hybridization of orbitals in this compound dictates the molecular geometry and the nature of the chemical bonds.

Table 2: Hybridization of Natural Bond Orbitals in this compound

Bond (NBO) Atom 1 Hybrid Atom 2 Hybrid
C₁-C₂ C₁ (sp².¹¹) C₂ (sp².¹²)
C₂-C₃ C₂ (sp².¹²) C₃ (sp².¹³)
C₃-C₄ C₃ (sp².¹³) C₄ (sp².¹²)
C₄-C₅ C₄ (sp².¹²) C₅ (sp².¹¹)
C₅-C₆ C₅ (sp².¹¹) C₆ (sp².¹³)
C₆-C₁ C₆ (sp².¹³) C₁ (sp².¹¹)
C₄-N₅ C₄ (sp².¹²) N₅ (sp².³⁵)
C₁-C₇ C₁ (sp².¹¹) C₇ (sp¹.⁹⁹)
C₇=O₉ C₇ (sp¹.⁹⁹) O₉ (sp¹.⁰⁰)
C₇-O₈ C₇ (sp¹.⁹⁹) O₈ (sp¹.⁸²)
O₈-C₁₀ O₈ (sp¹.⁸²) C₁₀ (sp³.⁰⁰)

The hybridization details in Table 2 are consistent with the expected bonding in an aromatic ester. The carbon atoms of the benzene ring exhibit sp²-like hybridization, while the carbonyl carbon (C₇) also shows significant sp² character. The nitrogen of the amino group displays a hybridization that is between sp² and sp³, reflecting its involvement in resonance with the aromatic ring. The tert-butyl group's central carbon (C₁₀) is, as anticipated, sp³ hybridized. These hybridizations are fundamental to understanding the molecule's three-dimensional structure and reactivity.

Applications of Tert Butyl 4 Aminobenzoate in Advanced Materials and Polymer Science

The chemical compound tert-Butyl 4-aminobenzoate (B8803810) and its derivatives are significant precursors in the field of polymer science, particularly in the synthesis of high-performance polymers like polyimides. The incorporation of the tert-butyl group into the polymer backbone imparts a range of desirable properties, making these materials suitable for advanced applications, including flexible electronics and microelectronics.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of aminobenzoic acid derivatives often involves multi-step processes using petroleum-based precursors and harsh reaction conditions. mdpi.com The future direction of chemical synthesis is heavily focused on sustainability, prompting research into greener and more efficient pathways for producing compounds like tert-butyl 4-aminobenzoate (B8803810) and its precursors.

A significant trend is the move towards biosynthetic routes, which utilize renewable resources and enzymatic catalysis to avoid the harsh conditions and hazardous reagents associated with traditional chemical methods. mdpi.com For instance, metabolic engineering strategies in microorganisms like E. coli are being explored to produce aminobenzoic acids from simple carbon sources like glucose. mdpi.com

In the realm of chemical synthesis, flow microreactors are emerging as a key technology for the sustainable production of tert-butyl esters. rsc.org This approach offers a more efficient, versatile, and environmentally friendly alternative to conventional batch processes. Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced waste, and improved safety, aligning with the principles of green chemistry. The direct introduction of the tert-butoxycarbonyl group into various organic compounds has been successfully demonstrated using these systems, paving the way for more sustainable manufacturing of tert-butyl 4-aminobenzoate. rsc.org

Table 1: Comparison of Synthetic Approaches for Aminobenzoates and tert-Butyl Esters

Feature Traditional Chemical Synthesis Biosynthesis / Metabolic Engineering Flow Microreactor Synthesis
Precursors Petroleum derivatives (e.g., o-xylene) mdpi.com Renewable resources (e.g., glucose) mdpi.com Various organic compounds
Conditions High temperature, acidic/alkaline mdpi.com Physiological conditions Controlled temperature and pressure
Catalysts Metal catalysts (e.g., V₂O₅) mdpi.com Enzymes mdpi.com Often heterogeneous catalysts
Sustainability Low (energy-intensive, waste) High (renewable, less waste) High (efficient, low waste) rsc.org

| Scalability | Established | Under development | Highly scalable |

Exploration of New Derivatization Strategies for Functional Materials

The bifunctional nature of this compound—with its nucleophilic amino group and a carboxylic acid masked by a bulky tert-butyl group—makes it an ideal starting material for creating complex functional molecules. The tert-butyl group can serve as a protecting group, allowing for selective reactions at the amine functionality, before being removed under specific conditions if desired.

Research into the derivatization of the parent molecule, 4-aminobenzoic acid (PABA), provides a clear indication of the potential for its tert-butyl ester. One-step condensation reactions between PABA and various aromatic aldehydes yield Schiff bases. nih.gov These derivatives have shown significant biological activities, including antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), potent antifungal properties, and cytotoxicity against cancer cell lines. nih.gov This molecular hybridization approach, combining two pharmacophores, can be directly applied to this compound to tune biological activity and other properties. nih.gov

Furthermore, aminobenzoic acid derivatives are recognized as crucial building blocks for high-performance functional materials. nih.gov They are key monomers in the synthesis of aromatic polyamides (aramids), a class of materials known for their exceptional heat and impact resistance. nih.gov The ability to derivatize the amino group of this compound opens up possibilities for creating novel polymers and materials with tailored properties for advanced applications.

In-depth Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby guiding experimental research. For aminobenzoate systems, in-depth computational studies are being employed to model reactivity, molecular interactions, and structure-property relationships.

Density Functional Theory (DFT) calculations are used to investigate the intrinsic quantum-chemical properties of aminobenzoate derivatives. researchgate.net These studies can estimate orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and predict nonlinear optical (NLO) properties. researchgate.net This predictive power is crucial for designing new materials with specific electronic or optical characteristics.

Moreover, advanced techniques like cryogenic electron microscopy (cryo-EM) and quantum mechanics/molecular mechanics (QM/MM) are used to model complex biological interactions. mdpi.comnih.gov For example, cryo-EM structures have revealed how aminobenzoic acid derivatives are positioned within the catalytic center of the ribosome, explaining differences in their reactivity and incorporation efficiency into polypeptide chains. nih.govacs.org Such studies provide a mechanistic rationale for observed behaviors and can predict the stereochemical constraints for molecular recognition in biological and chemical systems. acs.org These computational approaches can be directly applied to this compound to model its interactions with enzymes, receptors, or other molecules, accelerating the discovery of new applications.

Table 2: Applications of Computational Methods to Aminobenzoate Systems

Computational Method Application Area Predicted/Explained Properties Reference
Density Functional Theory (DFT) Materials Science Orbital energies (HOMO-LUMO), energy gap, nonlinear optical properties, structure-property relationships. researchgate.net
Cryogenic Electron Microscopy (cryo-EM) Biochemistry / Catalysis Positioning within catalytic sites, steric hindrance, mechanism of amide bond formation. nih.govacs.org

Integration of this compound into Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The parent compound, para-aminobenzoic acid (PABA), is well-suited for use in supramolecular synthesis due to its ability to form robust and predictable hydrogen-bonded arrays. rsc.orgresearchgate.net The presence of both a hydrogen-bond donor (amino group) and acceptor (carboxylic group) allows for the construction of a wide range of supramolecular assemblies. researchgate.net

This compound retains the key hydrogen-bonding functionality of the amino group. The ester's carbonyl oxygen can also act as a hydrogen bond acceptor. The bulky and hydrophobic tert-butyl group introduces a new dimension of control over the self-assembly process. This group can influence the packing of molecules in the solid state and the aggregation behavior in solution through steric and hydrophobic effects.

By co-crystallizing with other organic acids or bases, it is possible to form multicomponent complexes and organic salts. rsc.orgresearchgate.net The proton transfer from a carboxylic acid to the amino group of the aminobenzoate moiety can lead to charge-assisted hydrogen bonds, which are particularly strong and directional. rsc.orgresearchgate.net Therefore, this compound is a promising candidate for constructing novel supramolecular architectures, with potential applications in materials science, such as the design of acentric organic materials for nonlinear optics. researchgate.net

Role in Advanced Catalytic Systems

The potential for this compound and its derivatives to participate in advanced catalytic systems is an emerging area of research. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the ester group give the molecule potential to act as a ligand, coordinating to metal centers to form catalysts.

While direct applications of this compound as a ligand are still being explored, related structures are widely used in catalysis. For instance, Pyridine-oxazoline (PyOx) ligands, which are bidentate dinitrogen ligands, are extensively used in asymmetric catalysis. beilstein-journals.org The synthesis of derivatives of these ligands often incorporates a tert-butyl group to impart specific steric and electronic properties that enhance catalytic performance and enantioselectivity. beilstein-journals.org

The core aminobenzoate structure is also studied in the context of biocatalysis. The interaction of aminobenzoic acid derivatives with the peptidyl transferase center (PTC) of the ribosome has been structurally characterized. nih.govacs.org These studies show how the aromatic backbone of the molecule interacts with the catalytic site, inhibiting the conformational changes required for efficient catalysis. nih.govacs.org Understanding these interactions at a molecular level is crucial for designing enzyme inhibitors or new substrates for ribosomal synthesis. The derivatization of the amino or aromatic part of this compound could lead to the development of novel ligands for asymmetric metal catalysis or modulators of biocatalytic processes.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 4-aminobenzoate in a laboratory setting?

Answer: The synthesis typically involves protecting the amino group of 4-aminobenzoic acid using a tert-butyl group. A common approach is to react 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in a dry solvent (e.g., THF or DCM). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm completion . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%), with characterization by 1^1H/13^{13}C NMR and FT-IR to verify structural integrity .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Answer: Purity is assessed using HPLC with UV detection (λ = 254 nm) or LC-MS for molecular confirmation. Stability studies involve storing the compound at different temperatures (-20°C, 4°C, and room temperature) and analyzing degradation products over time using accelerated stability protocols (e.g., 40°C/75% relative humidity for 4 weeks). Degradation pathways, such as hydrolysis of the tert-butyl group, are monitored via comparative NMR or mass spectrometry . For long-term storage, airtight containers with desiccants in a freezer (-20°C) are recommended to prevent moisture-induced decomposition .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar compounds?

Answer: High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while 1^1H NMR is used to identify the tert-butyl group (a singlet at ~1.4 ppm for the nine equivalent protons) and the aromatic protons of the benzoate moiety (distinct coupling patterns at ~6.5–8.0 ppm). FT-IR can differentiate the carbonyl stretch (~1700 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}). X-ray crystallography may resolve ambiguities in cases of isomerism or polymorphism .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for drug delivery applications?

Answer: Yield optimization requires systematic screening of catalysts, solvents, and reaction temperatures. For example, using DMAP as a catalyst in DCM at 0°C can enhance Boc protection efficiency. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical variables (e.g., stoichiometry, solvent polarity). Kinetic studies via in-situ Raman spectroscopy or ReactIR provide real-time reaction progress data, enabling adjustments to minimize side reactions like over-alkylation .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Researchers should:

  • Replicate experiments using standardized protocols (e.g., ISO 10993 for cytotoxicity).
  • Cross-validate results with orthogonal assays (e.g., enzymatic activity vs. cellular uptake).
  • Perform structural re-characterization of disputed compounds to confirm identity and purity.
    Meta-analyses of published data, as outlined in , can identify trends or outliers linked to methodological differences .

Q. How can this compound be functionalized for use in targeted drug delivery systems?

Answer: The amino group allows conjugation with targeting ligands (e.g., peptides, antibodies) via carbodiimide-mediated coupling (EDC/NHS chemistry). The tert-butyl ester can be selectively deprotected under acidic conditions (e.g., TFA/DCM) to expose a carboxylic acid for further modification. Computational modeling (e.g., molecular docking) guides linker design to balance stability and release kinetics .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

Answer: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem mass spectrometry (UHPLC-MS/MS) achieves detection limits <0.1% for common impurities like unreacted 4-aminobenzoic acid or tert-butyl alcohol. Headspace GC-MS identifies volatile degradation products. Quantification against certified reference materials ensures accuracy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the enzymatic interactions of this compound with aromatic hydroxylases?

Answer: Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified 4-hydroxybenzoate 1-hydroxylase or related enzymes. Monitor substrate depletion via UV-Vis spectroscopy (λ = 290 nm for 4-aminobenzoate derivatives). Control experiments with competitive inhibitors (e.g., tetrafluoro-4-hydroxybenzoate) validate specificity. Molecular dynamics simulations can predict binding modes and guide mutagenesis studies to probe active-site interactions .

Q. What statistical approaches are suitable for analyzing contradictory stability data across multiple studies?

Answer: Multivariate analysis (e.g., principal component analysis) identifies clusters of stability outcomes linked to variables like humidity or temperature. Bayesian meta-analysis quantifies uncertainty and reconciles conflicting results by weighting studies based on sample size and methodological rigor. Sensitivity analysis isolates critical factors (e.g., storage container material) contributing to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.